

Interpreting unexpected results with Cdk9-IN-12

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Compound of Interest

Compound Name: Cdk9-IN-12

Cat. No.: B12418077

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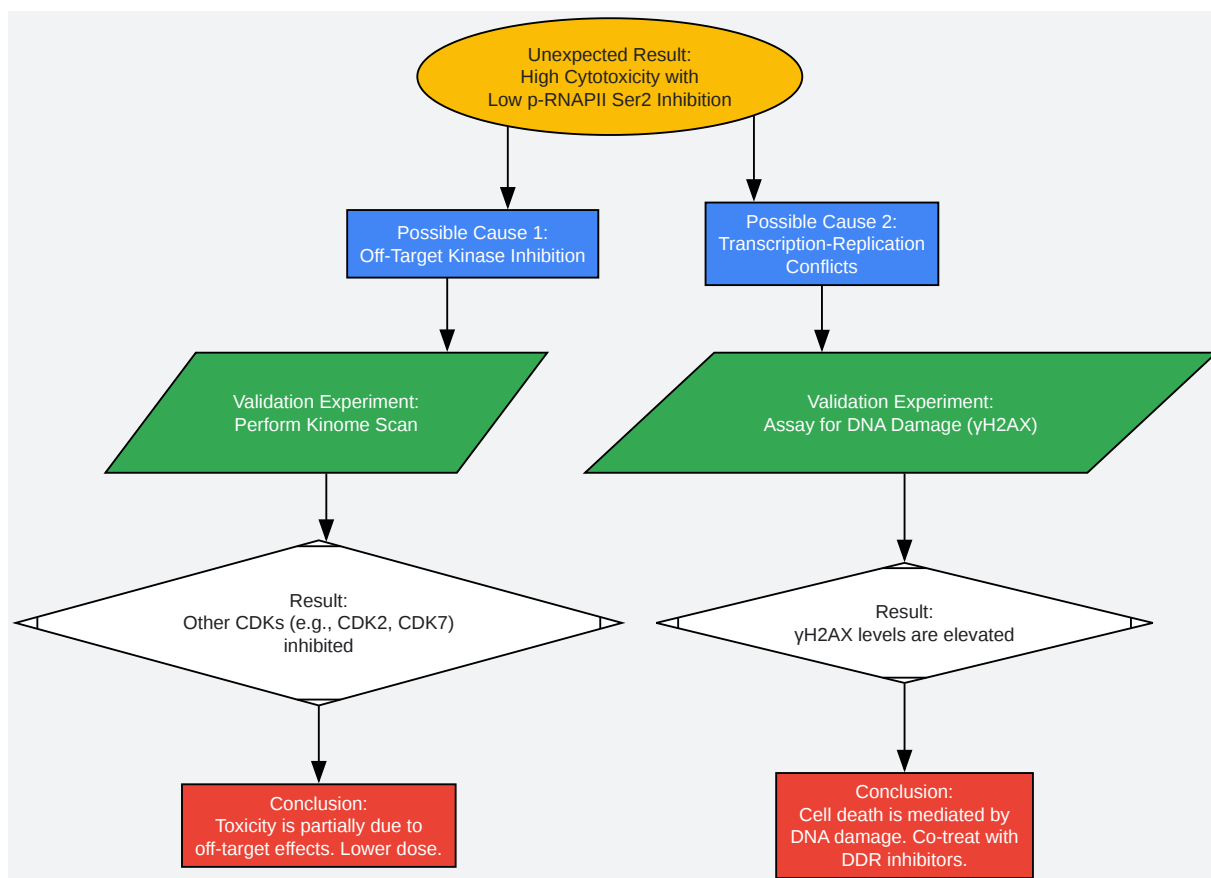
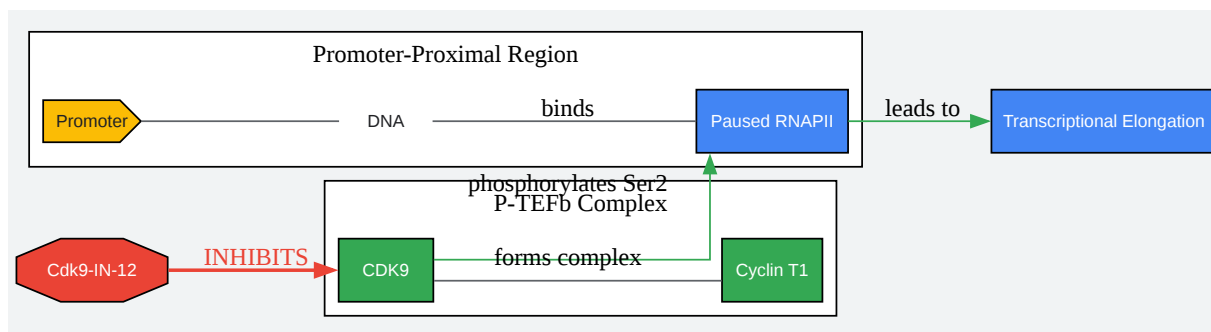
Cdk9-IN-12 Technical Support Center

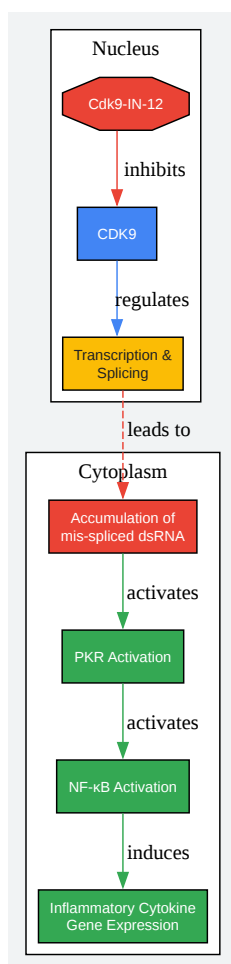
Welcome to the technical support resource for **Cdk9-IN-12**, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This guide is designed to help researchers interpret experimental results, troubleshoot unexpected outcomes, and provide standardized protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **Cdk9-IN-12**?

A1: **Cdk9-IN-12** is an ATP-competitive inhibitor that targets the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex.^[1] The primary components of P-TEFb are CDK9 and a cyclin partner (most commonly Cyclin T1).^{[1][2]} By inhibiting CDK9, **Cdk9-IN-12** prevents the phosphorylation of key substrates required for transcriptional elongation, most notably Serine 2 (Ser2) of the RNA Polymerase II C-terminal domain (RNAPII CTD).^[3] This leads to the pausing of RNAPII at promoter-proximal regions and the subsequent downregulation of short-lived transcripts, including many oncogenes like MYC and anti-apoptotic proteins like MCL-1.^{[1][4]}





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